An In-depth Technical Guide to the Core Properties of 2-Methoxyquinazoline
An In-depth Technical Guide to the Core Properties of 2-Methoxyquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and potential applications of 2-methoxyquinazoline (CAS No. 6141-15-7). As a member of the quinazoline family—a class of heterocyclic compounds of significant interest in medicinal chemistry—2-methoxyquinazoline serves as a valuable scaffold and synthetic intermediate.[1] This document synthesizes available data to offer insights into its molecular structure, spectroscopic signatures, and chemical behavior, providing a foundational resource for professionals engaged in drug discovery and organic synthesis.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry, renowned for its diverse and potent biological activities.[1] Derivatives of quinazoline have been extensively investigated and developed as therapeutic agents across a wide spectrum of diseases, including cancer, bacterial infections, and inflammatory conditions.[2] The therapeutic potential of these compounds often arises from their ability to mimic endogenous purines and interact with various biological targets, such as kinases. The substitution pattern on the quinazoline core is a critical determinant of its pharmacological profile, with modifications at the 2- and 4-positions being particularly significant for biological activity.[3] The introduction of a methoxy group at the 2-position, as in 2-methoxyquinazoline, modulates the electronic and steric properties of the molecule, influencing its reactivity and potential as a pharmacophore.
Physicochemical Properties of 2-Methoxyquinazoline
Precise data for the physical properties of 2-methoxyquinazoline are not extensively documented in publicly available literature. However, based on its chemical structure and data for related compounds, the following properties can be predicted and are summarized for practical laboratory use.
| Property | Value (Predicted/Computed) | Source(s) |
| CAS Number | 6141-15-7 | |
| Molecular Formula | C₉H₈N₂O | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Likely a white to off-white solid | |
| XLogP3 | 2 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 35 Ų |
Note: Experimental validation of these properties is recommended.
Synthesis and Reactivity
The synthesis of 2-methoxyquinazoline can be approached through several established methods for the preparation of 2-alkoxyquinazolines. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, at the 2-position of the quinazoline ring.
Synthetic Pathway: Nucleophilic Substitution
A prevalent method for the synthesis of 2-alkoxyquinazolines is the reaction of a 2-chloroquinazoline precursor with a corresponding alkoxide.[4] In the case of 2-methoxyquinazoline, this would involve the reaction of 2-chloroquinazoline with sodium methoxide.
Rationale: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring of quinazoline makes the 2- and 4-positions susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as an excellent leaving group, facilitating its displacement by the methoxide nucleophile.
Detailed Experimental Protocol (Representative)
The following is a generalized protocol based on established procedures for similar reactions.[5] Optimization may be required.
Materials:
-
2-Chloroquinazoline
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous methanol at 0 °C. Allow the sodium to react completely to form sodium methoxide.
-
Reaction: To the freshly prepared sodium methoxide solution, add 2-chloroquinazoline (1 equivalent) portion-wise.
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Reactions of the Quinazoline Core
The reactivity of 2-methoxyquinazoline is dictated by the interplay of the electron-donating methoxy group and the electron-deficient quinazoline ring. The methoxy group at the 2-position can be susceptible to nucleophilic displacement, although it is a less reactive leaving group than a halogen. The quinazoline ring itself can undergo various transformations, including electrophilic substitution on the benzene ring and reactions at the nitrogen atoms.
Spectroscopic Characterization
The structural elucidation of 2-methoxyquinazoline and its derivatives relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-methoxyquinazoline is expected to show characteristic signals for the aromatic protons of the quinazoline ring and a singlet for the methoxy group protons. The aromatic protons will likely appear as a complex multiplet in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns providing information about their positions on the benzene ring.[6] The methoxy protons will appear as a sharp singlet, typically in the range of δ 3.8-4.2 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the nine carbon atoms in the molecule. The carbon of the methoxy group is expected to resonate in the range of δ 50-60 ppm. The aromatic and heteroaromatic carbons will appear in the downfield region (δ 110-165 ppm).[7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-methoxyquinazoline will be characterized by several key absorption bands:
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C-O Stretching: A strong absorption band characteristic of the C-O single bond in the ether linkage is expected in the range of 1050-1150 cm⁻¹.[8] Phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹.[8]
-
Aromatic C-H Stretching: Absorptions for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
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C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the quinazoline ring system will appear in the 1450-1650 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of quinazoline and its derivatives typically shows a prominent molecular ion peak.[10] The fragmentation pattern of 2-methoxyquinazoline is expected to involve the loss of the methoxy group or fragments from the quinazoline ring. A common fragmentation pathway for the quinazoline core is the consecutive loss of two molecules of HCN.[10]
Applications in Drug Development and Research
The quinazoline scaffold is a cornerstone in the development of targeted cancer therapies, particularly as kinase inhibitors.[11] While specific biological activities of 2-methoxyquinazoline are not widely reported, its structural features suggest potential as an intermediate in the synthesis of more complex, biologically active molecules. The methoxy group can serve as a handle for further functionalization or as a key pharmacophoric element.
The broader class of substituted quinazolines has demonstrated a wide range of biological activities, including:
The exploration of 2-methoxyquinazoline and its derivatives in these therapeutic areas represents a promising avenue for future research.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Methoxyquinazoline is a valuable heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is somewhat limited, its properties and reactivity can be largely inferred from the well-established chemistry of the quinazoline ring system. This guide provides a foundational understanding of 2-methoxyquinazoline, intended to support further research and development in the fields of medicinal chemistry and organic synthesis.
References
-
Ulbrich. (n.d.). PH 15-7 Mo Stainless Steel Strip - UNS S15700. Retrieved from Ulbrich Stainless Steels & Special Metals, Inc. website: [Link]
- Not specified. (n.d.). PH 15-7 Mo Stainless Steel Strip - UNS S15700 Strip.
- Talele, T. T., Khedkar, S. A., & Deore, A. B. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(9), 1045-1068.
-
ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,.... Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... Retrieved from ResearchGate website: [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
- El-Hashash, M. A., Darwish, K. M., Rizk, S. A., & El-Bassiouny, F. A. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
- Rostami, A., & Rostami, A. (2018). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. Molecules, 23(10), 2530.
- Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- Abdel-Aziz, A. A. M., El-Azab, A. S., & Al-Suwaidan, I. A. (2019). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Bioorganic Chemistry, 86, 544-555.
-
ResearchGate. (n.d.). Biological activities of recent advances in quinazoline. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2025, August 7). 2-Chloroquinazoline: Synthesis and Reactivity of a Versatile Heterocyclic Building Block. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from ResearchGate website: [Link]
-
ResearchGate. (2025, August 7). (PDF) Quinazoline derivatives: Synthesis and bioactivities. Retrieved from ResearchGate website: [Link]
-
LibreTexts Chemistry. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
- Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (2020). European Journal of Medicinal Chemistry, 192, 112185.
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
- Batterham, T. J., & Crow, W. D. (1967). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic, 820-824.
-
SciSpace. (n.d.). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Retrieved from SciSpace website: [Link]
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2023). Molecules, 28(8), 3506.
- Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2021). Molbank, 2021(3), M1263.
-
AZoM. (2013, February 28). PH 15-7 Mo Stainless Steel (AMS 5520/ UNS S15700). Retrieved from AZoM website: [Link]
-
ResearchGate. (n.d.). (PDF) Biological Activity of Quinazolinones. Retrieved from ResearchGate website: [Link]
-
LibreTexts Chemistry. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Ion fragmentation of small molecules in mass spectrometry. (2012, February 3). SlideShare.
- Dasari, S. R., Vadali, L. R., & Tondepu, S. (2016). Synthesis, characterization of novel quinazoline derivatives and antimicrobial screening. International Journal of Chemical Sciences, 14(4), 2751-2762.
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2023). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Molecules, 28(23), 7912.
-
Aircraft Materials. (n.d.). PH 15-7 Mo Stainless Steel (AMS 5520/ UNS S15700). Retrieved from Aircraft Materials website: [Link]
- Reaction of 4-Methylthioquinazoline-3-Oxides with Active Methylene Compounds: Synthesis of the Novel Isoxazolo[2,3-c]Quinazoline Ring System. (1993). Journal of Chemical Research, Synopses, (11), 454-455.
- Supporting Information for a scientific article on quinazolines. (n.d.).
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2015). DARU Journal of Pharmaceutical Sciences, 23(1), 31.
- Abdel Hamid, S. G., El-Obeid, H. A., Al-Rashood, K. A., Khalil, A. A., & El-Subbagh, H. I. (1994). Substituted Quinazolines, 1. Synthesis and Antitumor Activity of Certain Substituted 2-Mercapto-4(3H)-quinazolinone Analogs. Alexandria Journal of Pharmaceutical Sciences, 8(2), 119-123.
- Fragmentation in Mass Spectrometry. (2023, June 2). YouTube.
-
AZoM. (n.d.). Stainless Steel - Grade 15-7 (UNS S15700). Retrieved from AZoM website: [Link]
- Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2020). Molecules, 25(11), 2690.
Sources
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
